2-Fluoro-5-nitro-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDHUAUKNHHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 5 Nitro Biphenyl: Advanced Approaches and Mechanistic Considerations
Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl (B1667301) Formation
The Suzuki-Miyaura cross-coupling reaction stands as a premier and highly versatile method for the formation of biaryl structures, including 2-fluoro-5-nitro-biphenyl. gre.ac.ukacs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an aryl halide or triflate. gre.ac.uk The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.org
A notable synthesis of a related compound, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, was achieved with an 81% yield through the Suzuki-Miyaura coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid. rsc.org This highlights the efficiency of the Suzuki-Miyaura reaction for constructing complex biphenyls with nitro and fluoro substituents.
Catalytic Systems and Ligand Effects in this compound Synthesis
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. acs.org These components influence the reaction's efficiency, selectivity, and tolerance to various functional groups. sci-hub.se
Catalytic Systems: Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.orgacs.org For instance, the synthesis of 2-fluorobiphenyl (B19388) can be achieved using a catalytic system of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) as the ligand. Similarly, the synthesis of various difluorinated biphenyls, including a nitro-substituted derivative, has been successfully carried out using Pd(PPh₃)₄. acs.org
Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. acs.orgsci-hub.se Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) and bulky, electron-rich phosphines from the Buchwald and SPhos families, are widely employed. rsc.orgacs.org The choice of ligand can significantly impact yield and prevent the formation of side products like homocoupled species. acs.org For instance, in the synthesis of polyfluorinated biphenyls, ligands such as XPhos and SPhos have been shown to be effective, with the choice of ligand also influencing the level of side product formation. acs.org Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also proven effective in improving yields in challenging coupling reactions. sci-hub.se
The following table summarizes representative catalytic systems used in Suzuki-Miyaura reactions for the synthesis of fluorinated and nitrated biphenyls:
| Catalyst Precursor | Ligand | Base | Solvent(s) | Substrates | Product | Yield (%) | Ref |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/i-PrOH | 2-chloro-1-nitrobenzene, 3,4,5-trifluorophenylboronic acid | 3',4',5'-trifluoro-2-nitrobiphenyl | >90 (with dppp) | sci-hub.se |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 1-bromo-3,4-difluorobenzene, 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 | acs.org |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | THF/Toluene/H₂O | Tetrafluoroiodobenzene, trifluoroboronic acid | Polyfluorinated biphenyl | 60 | acs.org |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Bromobenzene, 2-fluorophenylboronic acid | 2-Fluorobiphenyl | N/A |
Optimization of Reaction Conditions for Yield and Selectivity in Biphenyl Coupling
Optimizing reaction conditions is critical for maximizing the yield and selectivity of the Suzuki-Miyaura coupling. Key parameters include the choice of base, solvent, and temperature.
Base: The base is essential for the transmetalation step, activating the organoboron species. rsc.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. acs.orgacs.orgacs.org The choice of base can influence both the reaction rate and the formation of byproducts. For example, in the synthesis of polyfluorinated biphenyls, K₂CO₃ was found to be superior in some cases, leading to higher yields and reduced homocoupling compared to Na₂CO₃ or Cs₂CO₃. acs.org
Solvent: The solvent system often consists of a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. sci-hub.se Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). acs.orgrsc.orgacs.org The use of a biphasic system can be enhanced by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve reaction efficiency. sci-hub.se
Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often ranging from 70°C to 105°C, to ensure a reasonable reaction rate. acs.orgsci-hub.se
A study on the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a related structure, demonstrated a systematic optimization process. The investigation explored various palladium catalysts, ligands, bases, and the use of a phase-transfer catalyst, ultimately achieving a high yield by fine-tuning these parameters. sci-hub.se
Alternative Carbon-Carbon Bond Formation Strategies for Biphenyl Synthesis
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed for the synthesis of biphenyl scaffolds. rsc.org These alternatives can be advantageous depending on the availability of starting materials and the desired functional group tolerance.
Stille Coupling: This reaction couples an organotin reagent with an organohalide, catalyzed by palladium. rsc.org It is a powerful tool for C-C bond formation, though concerns about the toxicity of tin reagents exist. rsc.org
Negishi Coupling: Involving the reaction of an organozinc reagent with an organohalide catalyzed by nickel or palladium, the Negishi coupling is another effective method for generating biaryl compounds. rsc.org
Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide, catalyzed by palladium.
Decarboxylative Cross-Coupling: A patent describes a method for producing 2-nitro-5-fluoro-3',4'-dichlorobiphenyl through a decarboxylative cross-coupling of a 2-nitro-5-fluorobenzoic acid salt with 1-bromo-3,4-dichlorobenzene. google.com This approach avoids the use of often expensive boronic acids. google.com
Regioselective Halogenation and Nitro-Group Introduction Pathways
The synthesis of this compound requires precursors with correctly positioned functional groups. This involves the regioselective introduction of a halogen (often iodine or bromine) on one ring and a nitro group on the other.
Strategies for Directed Iodination of Precursors
The introduction of an iodine atom onto an aromatic ring is a key step in preparing one of the coupling partners for the Suzuki reaction. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl > F, making aryl iodides highly reactive partners. rsc.org
Electrophilic Iodination: Arenes can be iodinated using various reagents. A general method for the highly regioselective iodination of arenes involves using an iodine oxidant. nih.gov For electron-rich systems like phenols and anilines, reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be effective. nih.gov Silver salts, such as Ag₂SO₄, in combination with elemental iodine can also be used to generate a potent electrophilic iodine species. nih.gov
Directed Ortho-Metalation: While not explicitly found for this exact precursor, directed ortho-metalation followed by quenching with an iodine source is a powerful general strategy for regioselective halogenation.
Sandmeyer-type Reactions: An amino group can be converted to a diazonium salt, which can then be displaced by iodide in a Sandmeyer-type reaction to introduce iodine with high regioselectivity.
For the synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, the starting material used was 2-iodo-4-nitrofluorobenzene, indicating that the iodination step precedes the Suzuki coupling. rsc.org
Introduction of the Nitro Group: Synthetic Routes and Control
The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
Nitration of 2-Fluorobiphenyl: Direct nitration of 2-fluorobiphenyl would likely lead to a mixture of isomers. The fluorine atom is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. This would result in nitration at various positions, requiring separation of the desired 5-nitro isomer.
Nitration of a Precursor Ring: A more controlled approach involves nitrating a simpler precursor before the biphenyl-forming cross-coupling reaction. For example, starting with 2-fluoroaniline (B146934) or 2-fluorophenol, the existing amino or hydroxyl group would direct nitration. Subsequent conversion of this directing group to a halide or triflate would prepare the molecule for the Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr): In some cases, a nitro group can be introduced via SNAr if the ring is sufficiently activated with other electron-withdrawing groups. However, for the synthesis of this compound, electrophilic nitration is the more common pathway. Research on the synthesis of 2-fluoro-5-nitroaniline (B1294389) from 2,4-dinitrofluorobenzene shows a related transformation where one nitro group is selectively reduced. prepchem.com Another route involves the reaction of 2-fluoronitrobenzene with an amine, demonstrating the reactivity of the C-F bond in nucleophilic aromatic substitution. beilstein-journals.org It is also noted that fluorodenitration, where a nitro group is replaced by fluoride (B91410), is a useful alternative to the Halex process. researchgate.net
Precursor Synthesis and Intermediate Transformations Leading to this compound
The construction of the this compound scaffold can be approached through various synthetic routes. A key strategy involves the formation of the biphenyl bond as a crucial step, often utilizing a precursor that already contains the fluoro and nitro substituents in the desired orientation. One such common precursor is a substituted nitroaniline, which can be transformed into a reactive intermediate capable of undergoing a carbon-carbon bond-forming reaction to create the biphenyl structure.
A viable pathway to this compound begins with the synthesis of 2-fluoro-5-nitroaniline. This precursor can be prepared from commercially available starting materials such as 2,4-dinitrofluorobenzene. The selective reduction of one nitro group is a critical step in this process.
Synthesis of 2-Fluoro-5-nitroaniline
A common method for the preparation of 2-fluoro-5-nitroaniline involves the selective reduction of 2,4-dinitrofluorobenzene. This transformation can be achieved using various reducing agents, where reaction conditions are controlled to favor the reduction of the nitro group at the 2-position, which is ortho to the fluorine atom. One documented method utilizes iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.govgoogle.com The reaction proceeds by treating 2,4-dinitrofluorobenzene with iron powder under acidic conditions to selectively reduce the ortho-nitro group. nih.gov For instance, heating a suspension of iron powder in acetic acid followed by the addition of 2,4-dinitrofluorobenzene can yield 2-fluoro-5-nitroaniline. nih.gov
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid | 2-Fluoro-5-nitroaniline | 70 | nih.gov |
| 2,4-Dinitrofluorobenzene | Iron powder, conc. HCl, Water | 2-Fluoro-5-nitroaniline | 49 | nih.gov |
| 2,4-Dinitrofluorobenzene | Stannous chloride, Hydrochloric acid | Mixture of 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline | Low | google.com |
Table 1: Synthesis of 2-Fluoro-5-nitroaniline
Once 2-fluoro-5-nitroaniline is obtained, the amino group can be converted into a diazonium salt. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). lkouniv.ac.in The resulting 2-fluoro-5-nitrophenyldiazonium salt is a versatile intermediate.
Formation of the Biphenyl Bond
The 2-fluoro-5-nitrophenyldiazonium salt can then be used in a coupling reaction to form the biphenyl bond. The Gomberg-Bachmann reaction is a classical method for this transformation, where the diazonium salt reacts with an aromatic compound (in this case, benzene) in the presence of a base. lkouniv.ac.inwikipedia.org This reaction proceeds via an aryl radical intermediate. However, yields in the Gomberg-Bachmann reaction are often modest due to competing side reactions. wikipedia.orggoogle.com
An alternative and often more efficient approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this, the diazonium group of 2-fluoro-5-nitroaniline would first need to be converted to a more stable functional group suitable for coupling, such as an iodide or a bromide, via a Sandmeyer-type reaction. The resulting aryl halide can then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form this compound. rsc.org
In a multistep synthesis involving a molecule with multiple reactive sites like this compound, protecting groups are essential to ensure chemoselectivity. organic-chemistry.orgunivpancasila.ac.id The amino group of a precursor like 2-fluoro-5-nitroaniline is particularly reactive and often requires protection to prevent it from participating in undesired side reactions. libretexts.orgutdallas.edu
Protection of the Amino Group
The reactivity of an amino group stems from the lone pair of electrons on the nitrogen atom. To temporarily mask this reactivity, the amine can be converted into a less nucleophilic functional group. libretexts.org Common strategies for protecting amino groups include:
Acylation: The amino group can be converted into an amide by reacting it with an acylating agent like acetyl chloride or acetic anhydride (B1165640). The resulting amide is significantly less nucleophilic due to the resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group. utdallas.edu This acetyl group can be removed later by hydrolysis under acidic or basic conditions.
Carbamate (B1207046) Formation: Reaction of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) yields a carbamate (e.g., Boc- or Fmoc-protected amine). google.comfiveable.me These protecting groups are widely used in organic synthesis due to their stability and the orthogonal conditions required for their removal. organic-chemistry.orgfiveable.me The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Fmoc group is removed by base (e.g., piperidine). organic-chemistry.orgfiveable.me
The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions under which it needs to be removed. organic-chemistry.org For instance, if a subsequent step in the synthesis of this compound involves strongly acidic conditions, a Boc group would be unsuitable, and a more robust protecting group would be necessary. The principle of orthogonality is crucial when multiple protecting groups are used in a synthesis, allowing for the selective removal of one group without affecting the others. organic-chemistry.orgsigmaaldrich.comthieme-connect.de
| Protecting Group | Reagent for Introduction | Conditions for Removal | Key Characteristics |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acid or Base hydrolysis | Reduces nucleophilicity; stable to many reaction conditions. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Acid-labile; widely used in peptide synthesis. google.comfiveable.me |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; offers orthogonality with acid-labile groups. organic-chemistry.orgfiveable.me |
Table 2: Common Protecting Groups for Amines
In the context of synthesizing this compound from a nitroaniline precursor, protecting the amino group as an amide or carbamate would allow for selective modification of other parts of the molecule, such as the introduction of a functional group required for the biphenyl coupling reaction, without interference from the reactive amino group.
Chemical Transformations and Derivatizations of 2 Fluoro 5 Nitro Biphenyl
Reduction Chemistry of the Nitro Group to Amine Functionality
The reduction of the nitro group in 2-Fluoro-5-nitro-biphenyl to an amine is a pivotal transformation, yielding 5-fluoro-[1,1'-biphenyl]-2-amine. This amine is a valuable intermediate in the synthesis of various compounds.
Catalytic Hydrogenation Methods for Amine Formation (e.g., Palladium on Carbon, Raney-Nickel)
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. For the conversion of this compound, several catalyst systems are effective.
Palladium on carbon (Pd/C) is a common choice for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine.
Raney-Nickel is another effective catalyst for the hydrogenation of nitro compounds. It is often used in alcoholic solvents under hydrogen pressure. While effective, it may sometimes require harsher conditions compared to palladium-based catalysts.
Other catalytic systems, such as those involving platinum or rhodium, can also be utilized. For instance, 5% rhodium on alumina (B75360) has been used in a mixture of ethanol, acetic acid, and water to reduce a related dinitro compound, suggesting its potential applicability. prepchem.com A patent describes the catalytic hydrogenation of a similar compound, 2-nitro-5-fluoro-3',4'-dichlorobiphenyl, to its corresponding amine, which is a key component for the fungicide Bixafen. google.com
The general reaction scheme for the catalytic hydrogenation is as follows:
This compound + H₂ (in the presence of a catalyst) → 5-Fluoro-[1,1'-biphenyl]-2-amine + H₂OTable 1: Catalytic Hydrogenation Methods for Amine Formation
| Catalyst | Typical Solvent(s) | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ atmosphere, Room temperature or slightly elevated | Widely used, high efficiency, clean reaction. |
| Raney-Nickel | Ethanol | H₂ pressure, often requires heating | Effective but can be more aggressive than Pd/C. |
| Rhodium on Alumina (Rh/Al₂O₃) | Ethanol/Acetic Acid/Water | H₂ pressure | Potentially useful for selective reductions. prepchem.com |
Selective Reduction Techniques and Byproduct Minimization
Achieving selective reduction of the nitro group without affecting other functional groups, such as the fluorine atom or the biphenyl (B1667301) rings, is crucial. Catalytic hydrogenation is generally chemoselective for the nitro group under mild conditions. However, other methods can also offer high selectivity.
One approach involves the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride can reduce multiple functional groups, milder and more selective reagents are preferred. Sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com This system is notable for its mildness and can often tolerate other functional groups. jsynthchem.com
Another method for selective reduction involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com This classical method, known as the Béchamp reduction, is particularly useful for large-scale syntheses. A patented process describes the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron in the presence of an acid to produce 2-fluoro-5-nitroaniline (B1294389). google.com This highlights the potential for regioselective reductions in molecules with multiple nitro groups.
The use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron chloride and charcoal is another effective method for the selective reduction of nitroarenes. researchgate.net This method has been demonstrated for the stepwise reduction of polynitroarenes. researchgate.net
By carefully selecting the reducing agent and reaction conditions, the formation of byproducts can be minimized. For instance, in catalytic hydrogenation, over-reduction leading to the saturation of the aromatic rings can be avoided by controlling the hydrogen pressure, temperature, and reaction time. Similarly, when using chemical reducing agents, controlling the stoichiometry and temperature is key to preventing side reactions.
Nucleophilic Aromatic Substitution Reactions of this compound
The presence of a nitro group ortho and para to the fluorine atom in this compound significantly activates the fluorine for nucleophilic aromatic substitution (SNAr).
Reactivity of the Fluorine Atom and Nitro Group in SNAr Processes
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. The fluorine atom, being a good leaving group, is then displaced.
The nitro group is a powerful activating group for SNAr reactions. nih.gov Its strong electron-withdrawing nature polarizes the C-F bond and stabilizes the negatively charged intermediate formed upon nucleophilic attack. The fluorine atom itself, while highly electronegative, is a good leaving group in these reactions due to the strength of the developing carbon-nucleophile bond and the stability of the fluoride (B91410) ion.
Research has shown that fluoroarenes with electron-withdrawing groups are highly susceptible to SNAr. nih.gov The reactivity is often directed to the position para to the activating group. ekb.eg In the case of this compound, the nitro group is para to the fluorine atom in one of the rings, making this position highly activated towards nucleophilic attack.
Functionalization with Nitrogen-Containing Nucleophiles
The activated nature of the fluorine atom in this compound allows for its displacement by a variety of nitrogen-containing nucleophiles. This provides a direct route to synthesize a range of N-functionalized biphenyl derivatives.
A notable example is the reaction of a related compound, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, with (R)-(3-N,N-dimethylamino)pyrrolidine. rsc.org In this reaction, the fluorine atom is substituted by the pyrrolidine (B122466) derivative in the presence of potassium carbonate in DMF, yielding 1-(2'-bromo-5-nitro-[1,1'-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine. rsc.org This demonstrates the feasibility of introducing chiral amine functionalities via SNAr.
The general reaction can be represented as:
This compound + R₂NH → 2-(Dialkylamino)-5-nitro-biphenyl + HFWhere R₂NH represents a primary or secondary amine. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO and often requires a base to neutralize the liberated HF.
Table 2: Functionalization with Nitrogen-Containing Nucleophiles
| Nucleophile | Reagents/Conditions | Product Type | Reference Example |
| (R)-(3-N,N-dimethylamino)pyrrolidine | K₂CO₃, DMF | Chiral N-aryl pyrrolidine | Synthesis of 1-(2'-bromo-5-nitro-[1,1'-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine. rsc.org |
| Primary/Secondary Amines | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | N-Aryl amines | General transformation. |
The resulting N-functionalized nitro-biphenyls can be further transformed, for example, by reducing the nitro group to an amine, providing access to a wide array of complex molecules with potential applications in various fields of chemistry.
Electrophilic Aromatic Substitution on the Biphenyl Core of this compound
Electrophilic aromatic substitution (EAS) on the biphenyl core of this compound is influenced by the directing effects of the existing substituents: the fluoro group and the nitro group.
In the this compound system, the two phenyl rings offer multiple sites for electrophilic attack. The reactivity of each ring will be dictated by the substituents it bears.
The ring containing the fluoro and nitro groups: This ring is strongly deactivated towards electrophilic attack due to the presence of the nitro group. Any substitution would likely be directed by the competing effects of the ortho, para-directing fluoro group and the meta-directing nitro group.
The unsubstituted phenyl ring: This ring is activated relative to the substituted ring. Therefore, electrophilic substitution is most likely to occur on this ring. The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring.
For example, nitration of 2,3,4,5,6-pentafluorobiphenyl (B165447) under mild conditions yields a mixture of the 2'-, 3'-, and 4'-nitro derivatives, with the 4'-nitro isomer being the major product. rsc.org This suggests that in the case of this compound, electrophilic attack on the unsubstituted ring would likely favor the para position (4'-position).
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| Fluoro (-F) | Deactivating | Ortho, Para |
| Nitro (-NO₂) | Deactivating | Meta |
Given the strong deactivation of the substituted ring, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed preferentially on the unsubstituted phenyl ring of this compound.
Further Functionalization via Cross-Coupling Reactions at Other Positions
The further derivatization of the this compound framework can be accomplished by introducing other reactive functional groups onto one of the phenyl rings, which then serve as handles for subsequent cross-coupling reactions. This approach allows for the synthesis of terphenyl and other more complex polyaromatic systems.
A key strategy involves the initial synthesis of a biphenyl compound that already contains a suitable group for cross-coupling, such as a bromine atom. For instance, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid. rsc.org This bromo-substituted biphenyl derivative then becomes a versatile intermediate for further functionalization.
Research has demonstrated the utility of these bromo-derivatives in subsequent palladium-catalyzed cross-coupling reactions. rsc.org These reactions enable the introduction of a third aryl or heteroaryl group, leading to the formation of terphenyl derivatives.
Suzuki-Miyaura Coupling:
One prominent example is the Suzuki-Miyaura cross-coupling of a bromo-substituted 2-fluoro-nitro-biphenyl derivative. In a specific study, 3-bromo-2-fluoro-4'-nitro-1,1'-biphenyl was reacted with (4-ethoxyphenyl)boronic acid. rsc.org This reaction, catalyzed by a diphosphine-palladium complex in the presence of a base, yielded the corresponding meta-terphenyl derivative. rsc.org
Direct Arylation:
Direct arylation reactions offer another pathway for extending the biphenyl core. For example, 3-bromo-2-fluoro-4'-nitro-1,1'-biphenyl has been successfully coupled with heteroaromatic compounds like 2-ethyl-4-methylthiazole (B98465) and N-methylpyrrole. rsc.org These reactions, also palladium-catalyzed, proceed via C-H bond activation of the heteroaromatic partner, directly linking it to the biphenyl structure. rsc.org
Buchwald-Hartwig Amination:
The introduction of nitrogen-containing substituents can be achieved through Buchwald-Hartwig amination. A related compound, 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile, has been coupled with 1-methylpiperazine (B117243) using a palladium catalyst with a specialized ligand (Xantphos). rsc.org This demonstrates the potential for amination reactions on suitably functionalized 2-fluoro-biphenyl systems.
The following table summarizes representative examples of further functionalization of this compound derivatives via cross-coupling reactions.
| Biphenyl Derivative | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference |
| 3-Bromo-2-fluoro-4'-nitro-1,1'-biphenyl | (4-Ethoxyphenyl)boronic acid | Suzuki-Miyaura Coupling | Diphosphine-palladium catalyst, K3PO4 | 4''-Ethoxy-2-fluoro-4'-nitro-1,1':3',1''-terphenyl | 73 | rsc.org |
| 3-Bromo-2-fluoro-4'-nitro-1,1'-biphenyl | 2-Ethyl-4-methylthiazole | Direct Arylation | PdCl(C3H5)(dppb), KOAc | 2-Fluoro-4'-nitro-3-(2-ethyl-4-methylthiazol-5-yl)-1,1'-biphenyl | 91 | rsc.org |
| 3-Bromo-2-fluoro-4'-nitro-1,1'-biphenyl | N-Methylpyrrole | Direct Arylation | PdCl(C3H5)(dppb), KOAc | 2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)-4'-nitro-1,1'-biphenyl | 85 | rsc.org |
| 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile | 1-Methylpiperazine | Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3 | 2'-Fluoro-3'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carbonitrile | 64 | rsc.org |
Role and Applications of 2 Fluoro 5 Nitro Biphenyl As a Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems
The primary role of 2-Fluoro-5-nitro-biphenyl in organic synthesis is as a foundational element for constructing more elaborate molecules. Its reactivity can be harnessed through several key transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The synthesis of the biphenyl (B1667301) structure itself is often achieved via Suzuki-Miyaura cross-coupling. For instance, the reaction between an appropriately substituted arylboronic acid and a fluoronitrobenzene derivative yields the biphenyl core. researchgate.net A specific example is the synthesis of 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl, which is produced in an 81% yield through the Suzuki-Miyaura coupling of 2-iodo-4-nitrofluorobenzene and a boronic acid, catalyzed by a palladium complex. researchgate.net
Once the this compound scaffold is formed, the fluorine atom, activated by the ortho-nitro group, becomes highly susceptible to displacement by a wide range of nucleophiles. researchgate.netacs.org This SNAr reaction is a powerful tool for introducing diverse functionalities. Nitrogen, oxygen, and sulfur nucleophiles can readily replace the fluorine atom, leading to the formation of complex substituted biphenyls. escholarship.org For example, the fluorine atom in a similar biphenyl derivative can be substituted by (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of potassium carbonate to yield a complex amine, which can serve as a ligand in further catalytic reactions. researchgate.net
Furthermore, the nitro group can be readily reduced to an amine, providing another site for functionalization. This sequential modification—SNAr at the fluorine position followed by reduction of the nitro group—allows for the regioselective introduction of two different substituents, paving the way for the synthesis of highly complex and asymmetric molecules. The resulting amino-biphenyls can serve as precursors for the construction of various heterocyclic systems through intramolecular cyclization reactions. rsc.org
| Reaction Type | Reagents/Catalyst | Resulting System | Purpose/Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted Biphenyls | Creation of the core biphenyl scaffold. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., Amines, Alcohols, Thiols), Base (e.g., K₂CO₃) | Functionalized Biphenyls | Introduction of diverse chemical functionalities. researchgate.netescholarship.org |
| Sandmeyer Reaction | Diazonium Salt Derivative, Iodide Source | Aryl Iodides | Conversion of an amine (from nitro reduction) to an iodide for further coupling. Current time information in Bangalore, IN. |
| Radical Cyclization | Radical Initiator on a Diazonium Salt Derivative | Fused Heterocyclic Systems | Intramolecular C-H activation to form new rings. Current time information in Bangalore, IN. |
Intermediate in the Construction of Advanced Chemical Scaffolds
A chemical scaffold is the core structure of a molecule upon which various functional groups are appended to create a family of related compounds, often for screening in drug discovery. The biphenyl structure is considered a "privileged scaffold" because it appears in numerous biologically active compounds. researchgate.net this compound is an ideal intermediate for building such scaffolds due to its two distinct and orthogonally reactive sites: the C-F bond and the C-NO₂ bond.
The construction process typically begins with establishing the biphenyl core, for example, through Suzuki coupling. researchgate.net The resulting this compound can then be elaborated. The first point of diversification is the nucleophilic substitution of the fluorine atom. researchgate.netescholarship.org This allows for the introduction of a wide variety of side chains or ring systems. Subsequently, the nitro group can be reduced to an aniline (B41778). This new amino group provides a second, chemically distinct handle for further reactions, such as amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. psu.edu This stepwise, regiocontrolled functionalization allows chemists to systematically build libraries of complex molecules around the central biphenyl scaffold for various applications, including the development of new catalytic ligands and therapeutic agents. researchgate.net
Development of Novel Synthetic Pathways Utilizing this compound
While Suzuki coupling and SNAr are the workhorse reactions for this compound, research continues to uncover novel synthetic pathways that offer advantages in terms of efficiency, substrate scope, or milder reaction conditions.
One significant development is the use of decarboxylative cross-coupling . A patented method describes the synthesis of a 2-nitro-5-fluoro-biphenyl derivative by reacting a salt of 2-nitro-5-fluorobenzoic acid with an aryl bromide. nih.gov This approach circumvents the need to prepare and handle often unstable boronic acids required for Suzuki coupling, providing a more direct and potentially more robust industrial route to the biphenyl core. nih.gov
Another innovative pathway involves the transformation of this compound into a highly reactive diazonium salt. Specifically, 2‐fluoro‐5‐nitrophenyldiazonium tetrafluoroborate has been introduced as a novel Sanger-type reagent. Current time information in Bangalore, IN. This reagent enables the functionalization of even weakly nucleophilic primary and secondary alcohols under remarkably mild, base-free conditions. The reaction proceeds via nucleophilic substitution of the fluorine atom. The preserved diazonium unit on the resulting aryl-alkyl ether product is a versatile functional handle that can be used in a variety of subsequent transformations, including radical C-H activation and palladium-catalyzed cross-coupling reactions, opening up unique synthetic routes that are not achievable with traditional dinitro-substituted reagents. Current time information in Bangalore, IN.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Nitro Biphenyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the detailed molecular structure of fluorinated biphenyls. The presence of spin-active nuclei like ¹H, ¹³C, and ¹⁹F provides a rich source of structural information through chemical shifts, spin-spin coupling constants, and signal intensities.
Deuterium (²H) labeling is a powerful technique used to simplify complex ¹H NMR spectra and to probe reaction mechanisms. By selectively replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, and the coupling patterns of adjacent protons are simplified. This method is instrumental in assigning proton resonances in congested aromatic regions of biphenyl (B1667301) derivatives. While specific examples for 2-Fluoro-5-nitro-biphenyl are not prevalent in readily available literature, the principle remains a key tool in synthetic and mechanistic studies involving related compounds.
Advanced pulse sequences are employed to extract more detailed structural information than is available from simple one-dimensional spectra. Techniques like "Pure shift" ¹H NMR are particularly valuable for fluorinated compounds. nih.gov This experiment suppresses homonuclear ¹H-¹H couplings, effectively collapsing complex multiplets into sharp singlets. nih.gov What remains are the heteronuclear couplings, for instance, to ¹⁹F. For a compound like 4-fluoro-4′-nitro-1,1′-biphenyl, this method clearly reveals the ¹H-¹⁹F coupling constants, which are often obscured in a standard ¹H spectrum, thereby facilitating the definitive assignment of protons on the fluorinated ring. nih.gov
Heteronuclear NMR experiments are critical for establishing the connectivity of the carbon skeleton and for assigning atoms relative to the fluorine substituent.
¹⁹F-NMR Spectroscopy: The ¹⁹F nucleus is nearly 100% naturally abundant and highly sensitive, making ¹⁹F NMR a valuable tool. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range that allows for subtle structural differences to be distinguished. alfa-chemistry.com For fluorinated biphenyl derivatives, the ¹⁹F chemical shift provides direct information about the substitution pattern on the fluorine-bearing ring. For instance, in various polyfluoronitrobiphenyls, the ¹⁹F signals appear at distinct chemical shifts depending on their position relative to other substituents and the second phenyl ring. rsc.org In a derivative like 2,3,6-Trifluoro-4'-nitro-biphenyl, three distinct fluorine signals are observed, with their coupling patterns providing further structural confirmation. rsc.org
¹H-¹³C HSQC/HMBC: Two-dimensional correlation spectroscopy is essential for assembling the molecular framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. columbia.edu For complex aromatic systems in nitrobiphenyl derivatives, an edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for connecting different spin systems, for example, linking the two phenyl rings across the C-C bond and identifying quaternary carbons which are not visible in HSQC spectra. columbia.eduresearchgate.net In the analysis of a derivative, 2-chloro-4-fluoro-5-nitro-1,1'-biphenyl, the combination of these techniques allows for the complete assignment of all proton and carbon signals. rug.nl
The following table presents typical NMR data for a derivative, 2,3,4,5,6-Pentafluoro-4'-nitrobiphenyl, illustrating the application of these techniques. rsc.org
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | 8.26 | d, J = 8.8 Hz | Protons on the nitro-substituted ring |
| ¹H | 7.56 | d, J = 8.4 Hz | Protons on the nitro-substituted ring |
| ¹³C | 148.4, 133.1, 131.5, 124.0 | - | Carbons of the nitro-substituted ring |
| ¹³C | 144.3, 141.5, 138.2, 114.0 | dm, td | Carbons of the pentafluorinated ring |
| ¹⁹F | -142.7 | dd, J = 22.3, 8.0 Hz | ortho-Fluorines |
| ¹⁹F | -152.9 | t, J = 20.8 Hz | para-Fluorine |
| ¹⁹F | -161.2 | td, J = 21.2, 7.1 Hz | meta-Fluorines |
Data obtained in CDCl₃. rsc.org
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, confirming the identity of the synthesized compound. For derivatives of this compound, such as hydrazide-hydrazone derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been used to confirm the calculated molecular formula by matching it with the experimentally found mass. acs.org For example, the calculated mass for the [M+H]⁺ ion of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazide is 391.1332, with the found mass being 391.3950, confirming its composition. acs.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the molecule. For biphenyl compounds, common fragmentation pathways include the cleavage of the bond between the two phenyl rings and the loss of substituents. In studies of polychlorinated biphenyls, fragmentation pathways involve the loss of chlorine atoms and HCl. nih.gov For this compound, characteristic fragmentation would be expected to involve the loss of the nitro group (NO₂), nitrogen monoxide (NO), and potentially the fluorine atom or hydrogen fluoride (B91410) (HF). Analyzing these fragmentation pathways helps to confirm the substitution pattern on each ring.
The table below shows characteristic fragments for a related compound, 2-Fluoro-5-nitrophenyl isocyanate, analyzed by electron ionization mass spectrometry. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 154 | [M - CO]⁺ |
| 136 | [M - NO₂]⁺ |
| 108 | [M - NO₂ - CO]⁺ |
| 82 | [C₅H₂F]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic absorption or scattering bands, making these methods excellent for functional group identification.
For this compound and its derivatives, key vibrational modes include:
N-O Stretching: The nitro group (NO₂) exhibits strong, characteristic stretching vibrations. These typically appear as two distinct bands: an asymmetric stretch (ν_as) around 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1370 cm⁻¹.
C-F Stretching: The carbon-fluorine bond stretch typically appears as a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹. Its exact position can be influenced by the aromatic system.
C-H Aromatic Stretching: These vibrations are generally observed above 3000 cm⁻¹.
C=C Aromatic Stretching: Multiple bands for the aromatic ring stretching are typically seen in the 1400-1610 cm⁻¹ region.
Biphenyl Ring Modes: The biphenyl structure gives rise to specific vibrations, including the inter-ring stretching and torsional modes, though these are often weak and found at low frequencies.
In a study on 3,4-difluoro-3′-nitro-1,1′-biphenyl, characteristic IR peaks were observed at 1511 cm⁻¹ and 1350 cm⁻¹ corresponding to the C=C aromatic stretching and the symmetric NO₂ stretch, respectively. rug.nl Raman spectroscopy, which is particularly sensitive to non-polar bonds, is effective for analyzing the C-C skeletal vibrations of the biphenyl system. longdom.org
The following table summarizes the expected vibrational frequencies for this compound based on data from similar structures. rug.nlnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Asymmetric NO₂ Stretch | 1510 - 1560 | IR |
| Symmetric NO₂ Stretch | 1340 - 1360 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |
| C-F Stretch | 1200 - 1280 | IR |
| N-O Bending | ~850 | IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice, offering unparalleled insight into the solid-state structure of compounds like this compound and its derivatives. The resulting crystal structure reveals the molecule's conformation, the planarity of its aromatic rings, and the spatial relationship between the fluorine and nitro substituents and the biphenyl system.
A representative table of crystallographic data for a related substituted biphenyl compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value for a Representative Substituted Biphenyl Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.4386(5) |
| b (Å) | 20.8082(1) |
| c (Å) | 9.4338(6) |
| β (°) | 99.566(2) |
| Volume (ų) | 1826.98(19) |
| Z | 4 |
Data for 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde scirp.org
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and vibrational circular dichroism (VCD), are indispensable for the stereochemical analysis of chiral compounds, providing information on their absolute configuration and conformation in solution.
While this compound itself is achiral, the introduction of appropriate substituents or the generation of atropisomers can lead to chiral derivatives. Atropisomerism arises from hindered rotation around the single bond connecting the two phenyl rings, a common feature in ortho-substituted biphenyls. If the rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature, these chiral derivatives will exhibit a chiroptical response.
Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum provides information about the electronic transitions within a chiral molecule and is exquisitely sensitive to its three-dimensional structure. For chiral biphenyl derivatives, the sign and intensity of the Cotton effects in the CD spectrum are directly related to the helicity of the biphenyl system (P or M configuration). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectra to confidently assign the absolute configuration of the atropisomers.
Although no specific studies on the chiroptical properties of chiral derivatives of this compound were identified, the principles of chiroptical spectroscopy are widely applied to other chiral biphenyls. researchgate.netnih.gov For instance, the combination of a chiral probe with a biphenyl unit can be used for the stereochemical characterization of other chiral molecules. mdpi-res.com
The table below summarizes the key aspects of chiroptical techniques applicable to the study of chiral biphenyl derivatives.
| Technique | Principle | Information Obtained |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light in the UV-Vis region. | Absolute configuration, conformation in solution, information on electronic transitions. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, detailed conformational analysis in solution. |
Computational and Theoretical Investigations of 2 Fluoro 5 Nitro Biphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic behavior and inherent reactivity of 2-Fluoro-5-nitro-biphenyl. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. acs.org Studies on fluorinated nitro-biphenyl compounds utilize DFT to analyze frontier molecular orbitals (FMOs), charge distribution, and molecular electrostatic potential (MEP). nih.govacs.org For instance, in a detailed study of a similar compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP), DFT calculations were performed to understand its electronic characteristics. nih.govacs.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. eurjchem.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. eurjchem.com For nitro-containing biphenyls, the HOMO is typically localized on the biphenyl (B1667301) ring system, while the LUMO is often centered around the electron-withdrawing nitro group. The presence of the electronegative fluorine atom and the nitro group can lower the energy levels of these orbitals. nih.gov
Natural Bond Orbital (NBO) analysis is used to quantify the distribution of electronic charge on different atoms. nih.gov In fluorinated nitro-biphenyls, significant negative charges are expected on the nitrogen and oxygen atoms of the nitro group and the fluorine atom, while the carbon atoms attached to them would carry partial positive charges. nih.gov This charge distribution suggests that the molecule can engage in noticeable dipole-dipole intermolecular interactions, both in the solid state and with polar solvents. acs.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the area around the nitro group would show a strong negative potential, making it a likely site for interaction with electrophiles or participation in hydrogen bonding. nih.govacs.org Global reactivity parameter analysis of related compounds suggests that the presence of a nitro group makes the molecule relatively more reactive compared to other substituted biphenyls. acs.orgacs.org
Table 1: Predicted Global Reactivity Descriptors for a Related Nitro-Biphenyl Compound (DFNBP) Note: This data is for 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP), a structurally similar compound, and is illustrative of the parameters calculated for this compound.
| Parameter | Description |
|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. DFNBP is found to be relatively more reactive than non-nitro analogs. acs.orgacs.org |
| Chemical Potential (μ) | Measures the escaping tendency of an electron from a stable system. nih.gov |
| Electronegativity (χ) | Describes the power of an atom or group to attract electrons. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating a higher tendency to receive electrons. |
| Electrophilicity Index (ω) | Quantifies the electrophilic power of a molecule. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are employed for high-accuracy calculations of molecular conformation and energetics. eurjchem.com A key structural feature of biphenyl derivatives is the dihedral angle (torsion angle) between the two phenyl rings. researchgate.net This angle is a result of the balance between steric hindrance from ortho substituents and electronic effects favoring planarity (conjugation).
For biphenyl itself, the equilibrium dihedral angle is around 45°. researchgate.net The introduction of substituents like a fluorine atom and a nitro group at the 2- and 5-positions, respectively, will influence this angle. The fluorine at the ortho position (C2) introduces steric repulsion with the hydrogen on the adjacent ring, which would favor a larger, non-planar dihedral angle. Ab initio calculations are essential for accurately predicting this angle and the energy barriers for rotation around the central C-C bond. researchgate.net High-level calculations, such as CCSD(T) with large basis sets, have been used to reproduce experimental rotational barriers in biphenyl with high accuracy, estimating barriers of around 8.0-8.3 kJ/mol for rotation through the planar and perpendicular conformations. researchgate.net Similar calculations for this compound would provide precise data on its conformational preferences and the energy required for interconversion between different rotational isomers.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). nih.gov
For this compound, MD simulations can be used to study the time-dependent fluctuations of the dihedral angle between the phenyl rings. acs.org These simulations can reveal the most populated conformational states and the timescale of transitions between them.
Furthermore, MD is a powerful tool for studying intermolecular interactions. In a condensed phase, simulations can model how molecules of this compound pack together and interact. nih.gov For example, simulations on related nitroaromatic compounds have been used to analyze the stability of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, with biological targets or other molecules in a crystal. nih.gov The simulations can generate contact histograms that show which atomic interactions are most persistent over time, providing a dynamic view of the binding or packing forces at play. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data. researchgate.net DFT calculations have proven to be particularly effective for predicting NMR, IR, and UV-Vis spectra. prensipjournals.com
In studies of related fluorinated biphenyls, DFT calculations (e.g., using the B3LYP functional) have been successfully used to predict vibrational frequencies for Fourier Transform Infrared (FTIR) and Raman spectra. nih.govresearchgate.net For a compound like this compound, characteristic calculated peaks would include aromatic C-H stretching, C=C stretching, C-F stretching, and symmetric/asymmetric stretching of the NO₂ group. acs.org For example, in the related compound DFNBP, the aromatic C-H stretch was identified at 3084 cm⁻¹, the C=C stretch at 1511 cm⁻¹, and the NO₂ symmetric stretch at 1350 cm⁻¹. acs.org
Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated with good accuracy. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. prensipjournals.com Comparisons between calculated and experimental shifts help confirm structural assignments. For fluorinated biphenyls, ¹³C NMR spectra show characteristic doublets for carbon atoms coupled to fluorine, with specific C-F coupling constants (J_CF) that can also be predicted computationally. nih.govacs.org The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and can be a valuable probe for conformational analysis, with computational methods providing a way to correlate the shift with molecular structure. researchgate.netbiophysics.org
UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). researchgate.netarxiv.org These calculations can predict the maximum absorption wavelengths (λ_max) corresponding to electronic transitions, such as π→π* transitions within the aromatic system. For DFNBP, the calculated λ_max was found to be 287.3 nm. acs.org
Table 2: Computationally Predicted Spectroscopic Data for a Related Nitro-Biphenyl Compound Note: The following data is based on the analysis of 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) and illustrates the types of spectroscopic parameters that can be predicted for this compound. nih.govacs.org
| Spectroscopy Type | Predicted Feature | Typical Calculated Value/Range (for DFNBP) |
|---|---|---|
| FTIR | Aromatic C-H Stretch | ~3084 cm⁻¹ acs.org |
| FTIR | Aromatic C=C Stretch | ~1511 cm⁻¹ acs.org |
| FTIR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ acs.org |
| ¹³C NMR | Signal for C-F | ~151 ppm acs.org |
| ¹³C NMR | C-F Coupling (J_CF) | ~12.75 Hz acs.org |
| UV-Vis (TD-DFT) | λ_max | ~287 nm acs.org |
Mechanistic Studies of Reactions Involving this compound
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate activation energies to predict reaction feasibility and kinetics.
A common reaction involving fluorinated biphenyls is nucleophilic aromatic substitution (S_NAr). The fluorine atom in this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the para position. A mechanistic study of this process using DFT would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it. Computational studies on the reaction of 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl with a pyrrolidine (B122466) nucleophile showed that the fluorine atom is readily substituted. rsc.org
Another key reaction is the synthesis of the biphenyl scaffold itself, often via transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org Computational studies can model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.org These models help in understanding the role of the catalyst, ligands, and reaction conditions, and can explain the observed regioselectivity and yields. For instance, a proposed mechanism for a Suzuki coupling reaction to form a biphenyl derivative involves the initial insertion of a palladium catalyst, followed by coupling with a boronic acid and subsequent intramolecular reactions. rsc.org
Emerging Research Avenues and Future Directions for 2 Fluoro 5 Nitro Biphenyl Chemistry
Catalytic Transformations and Sustainable Synthesis Methodologies
The development of efficient and sustainable synthetic methods for obtaining and functionalizing 2-Fluoro-5-nitro-biphenyl is a key area of research. Catalytic reactions, particularly those employing transition metals, have proven instrumental in this endeavor.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of the this compound core. The Suzuki-Miyaura coupling, for instance, is a widely employed method for forming the biaryl C-C bond. rsc.orgnih.govacs.org Research has demonstrated the successful coupling of aryl halides with appropriately substituted boronic acids in the presence of a palladium catalyst and a suitable base to yield fluorinated and nitrated biphenyls. rsc.orgnih.gov For example, the reaction of 2-iodo-4-nitrofluorobenzene with a boronic acid can produce 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl in high yield. rsc.org
Beyond its synthesis, catalytic transformations of the this compound scaffold itself are being explored. The fluorine atom can be subjected to nucleophilic aromatic substitution (SNAr), a reaction significantly activated by the electron-withdrawing nitro group. This has been utilized to introduce various functionalities. For instance, the fluorine atom can be displaced by amines, such as (R)-(3-N,N-dimethylamino)pyrrolidine, in the presence of a base like potassium carbonate. rsc.org
The nitro group also serves as a versatile handle for further transformations. Palladium-catalyzed reactions using specialized ligands like BrettPhos have been shown to facilitate the reduction of the nitro group to an amine, as well as enabling aryl-aryl coupling and amination reactions on related nitro-containing aromatic compounds. nih.gov
In the pursuit of more sustainable synthetic routes, researchers are investigating alternatives to traditional palladium catalysis. Copper-catalyzed Ullmann-type reactions have been explored for the synthesis of nitrobiphenyls, offering a more cost-effective approach. google.com Furthermore, mechanochemical methods, which reduce solvent usage, are being developed for reactions involving related biphenyl (B1667301) structures, indicating a promising avenue for the sustainable synthesis of this compound derivatives. nih.gov
Table 1: Examples of Catalytic Transformations in the Synthesis and Functionalization of this compound and its Derivatives
| Precursors | Catalyst/Reagents | Product | Yield | Reference |
| 2-iodo 4-nitro fluorobenzene (B45895) and a boronic acid | Palladium catalyst, PPh3, dioxane | 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl | 81% | rsc.org |
| 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl and (R)-(3-N,N-dimethylamino)pyrrolidine | K2CO3, DMF | 1-(2′-bromo-5-nitro-[1,1′-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine | - | rsc.org |
| 1-bromo-3,4-difluorobenzene and various arylboronic acids | Pd(PPh3)4, K3PO4 | Difluorinated biphenyl compounds | ~78% | acs.org |
| 2-nitrobenzene nitrodiazonium fluoroborate and chlorobenzene | Copper powder | 2-nitrobiphenyl | >75% | google.com |
Integration into Flow Chemistry and Automation Platforms
The integration of synthetic processes into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are emerging, the application of this technology to structurally similar compounds highlights its potential.
Continuous-flow nitration has been demonstrated to be a safer and more efficient method compared to traditional batch processes, particularly for the synthesis of compounds like 5-fluoro-2-nitrobenzotrifluoride. researchgate.net The enhanced mass and heat transfer in flow reactors allows for better control over reaction conditions, minimizing the formation of impurities. researchgate.net
Multi-step synthesis in continuous flow is also gaining traction. A two-step flow protocol for the synthesis of 2-amino-4'-chlorobiphenyl, a key intermediate for the fungicide Boscalid, has been developed. researchgate.net This process involves a high-temperature Suzuki-Miyaura coupling followed by a heterogeneous catalytic hydrogenation, demonstrating the feasibility of integrating catalytic steps in a continuous manner. researchgate.net The potential to adapt such integrated flow systems for the synthesis and subsequent transformation of this compound is a promising area for future research. This could enable the on-demand production of derivatives with high purity and yield, accelerating drug discovery and materials science research.
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The unique electronic properties of this compound, stemming from the interplay between the fluorine and nitro substituents, are leading to the exploration of novel reactivity patterns and unconventional bond activations.
A significant area of investigation is the activation of the typically inert carbon-fluorine (C-F) bond. The electron-withdrawing nitro group can facilitate the activation of C-F bonds ortho to it, enabling palladium-catalyzed cross-coupling reactions where the fluorine atom acts as a leaving group. worktribe.com This approach has been used to synthesize polyfluorinated terphenyl and styrene (B11656) derivatives from polyfluoronitroaromatic precursors. worktribe.com
The nitro group itself is a focal point for novel transformations beyond simple reduction. Recent research has focused on C-N bond cleavage and the utilization of the nitro group as an oxygen source. rsc.org While these transformations have been demonstrated on a range of nitroarenes, their application to this compound could unlock new synthetic pathways.
Furthermore, the concept of using a diazonium derivative, such as 2-fluoro-5-nitrophenyldiazonium, has been introduced as a versatile strategy for functionalization. nih.gov This reagent allows for nucleophilic aromatic substitution of the fluorine atom under mild, base-free conditions, with the resulting diazonium group serving as a handle for a wide array of subsequent transformations, including radical C-H activation and palladium-catalyzed cross-couplings. nih.gov
The exploration of C-H bond activation in biphenyl systems, for example using a cyano group as a directing group for palladium-catalyzed reactions, also points towards broader strategies that could potentially be adapted for the selective functionalization of the this compound scaffold. acs.org
Design and Synthesis of Advanced Functional Materials Utilizing this compound as a Precursor
The inherent structural and electronic features of this compound make it an attractive precursor for the design and synthesis of advanced functional materials with applications in various fields.
The fluorinated biphenyl motif is a key component in many high-performance materials. The introduction of fluorine can enhance properties such as thermal stability, lipophilicity, and metabolic stability in bioactive molecules. nih.govresearchgate.net Consequently, this compound serves as a valuable building block in medicinal chemistry and agrochemistry for the synthesis of new therapeutic agents and crop protection chemicals. rsc.orgnih.gov
In materials science, fluorinated biphenyls are utilized in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other organic electronic devices. rsc.org The specific substitution pattern of this compound allows for tailored electronic properties in the resulting materials.
A concrete example of its application as a precursor is in the synthesis of specialized ligands for catalysis. Enantiopure P,N-ligands, which are valuable in asymmetric catalysis, have been prepared from derivatives of this compound. researchgate.net The synthesis involves a Suzuki coupling to form the biphenyl backbone, followed by nucleophilic substitution of the fluorine and subsequent transformations of the nitro group. researchgate.net
Furthermore, the core structure of this compound is related to building blocks used for creating fluorescent probes. For instance, 2-fluoro-5-nitrobenzoic acid is a precursor for synthesizing fluorescent sensors for detecting various nucleophiles. ossila.com This suggests the potential for developing novel sensing materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
